3-De(amine)-3-hydroxy linagliptin, (3S)-

Description

Contextualization of (3S)-3-De(amine)-3-hydroxy Linagliptin (B1675411) as a Significant Metabolite of Linagliptin

Linagliptin is an oral medication that functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which in turn increases the levels of incretin (B1656795) hormones involved in blood sugar regulation. fda.govyoutube.com A key feature of linagliptin's pharmacokinetic profile is that it is predominantly eliminated from the body unchanged, primarily through the bile and gut. researchgate.netnih.gov Metabolism, therefore, represents a minor elimination pathway for the drug. nih.govnih.gov

Interactive Table 1: Metabolic Profile of Linagliptin Click on the headers to sort the data.

| Feature | Description | Reference |

|---|---|---|

| Parent Drug | Linagliptin | wikipedia.org |

| Primary Elimination Route | Fecal/Biliary (mostly as unchanged drug) | researchgate.netnih.gov |

| Metabolism Role | Minor pathway for elimination | nih.govnih.gov |

| Main Metabolite | (3S)-3-De(amine)-3-hydroxy linagliptin (CD 1790) | youtube.comnih.gov |

| Metabolite Plasma Exposure | ~17-18% of total drug-related compounds | nih.govnih.gov |

| Metabolite Activity | Pharmacologically inactive | nih.govnih.gov |

| Metabolizing Enzyme | Primarily CYP3A4 (minor role) | researchgate.netdrugbank.com |

Importance of Metabolite Characterization in Preclinical Drug Development and Biotransformation Research

The identification and characterization of metabolites is a mandatory and critical phase in preclinical drug development. nih.govwisdomlib.org This process, known as metabolite profiling, provides essential insights into a drug's absorption, distribution, metabolism, and excretion (ADME), which collectively determine the drug's efficacy and safety. numberanalytics.comnih.gov Understanding how a drug is transformed within the body is fundamental to predicting its behavior in humans. admescope.com

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that necessitate the evaluation of drug metabolites. numberanalytics.com These guidelines often require the identification and characterization of any metabolite that constitutes more than 10% of the total drug-related material in circulation. nih.gov This is to ensure that the preclinical animal species used in toxicology studies have been exposed to the same major metabolites as humans, confirming that the safety of these metabolites has been adequately assessed. admescope.com

Interactive Table 2: Key Objectives of Metabolite Characterization in Drug Development Use the search bar to filter the objectives.

| Objective | Rationale | Reference |

|---|---|---|

| Understand Elimination Routes | To determine how the drug and its byproducts are cleared from the body. | tandfonline.com |

| Predict Human Pharmacokinetics | To use data from preclinical species to anticipate a drug's behavior in humans. | admescope.com |

| Assess Safety and Toxicity | To identify if metabolites are inactive, active, or toxic, which is crucial for safety evaluation. | nih.govnumberanalytics.com |

| Evaluate Drug-Drug Interactions (DDI) | To determine if metabolites can affect or be affected by other co-administered drugs. | admescope.com |

| Meet Regulatory Requirements | To comply with guidelines from agencies like the FDA and EMA for new drug approval. | nih.govnumberanalytics.com |

| Optimize Drug Candidate | To identify metabolic "soft-spots" that can be modified to improve the drug's properties. | admescope.com |

Structure

3D Structure

Properties

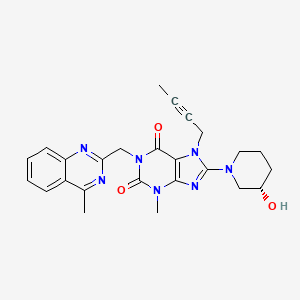

IUPAC Name |

7-but-2-ynyl-8-[(3S)-3-hydroxypiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7O3/c1-4-5-13-31-21-22(28-24(31)30-12-8-9-17(33)14-30)29(3)25(35)32(23(21)34)15-20-26-16(2)18-10-6-7-11-19(18)27-20/h6-7,10-11,17,33H,8-9,12-15H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHWUJQHJPWQGS-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620278-39-8 | |

| Record name | CD-1790 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620278398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CD-1790 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L920390BEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Derivatization of 3s 3 De Amine 3 Hydroxy Linagliptin

Total Synthesis Approaches for the Stereoselective Production of the (3S)-Isomer

A total synthesis strategy for (3S)-3-De(amine)-3-hydroxy linagliptin (B1675411) would construct the molecule from basic precursors without using linagliptin itself as a starting material. While specific total syntheses for this metabolite are not extensively detailed in the literature, a logical approach can be extrapolated from the known total synthesis of linagliptin. The key to stereoselectivity lies in the introduction of a chiral piperidine (B6355638) fragment.

The synthesis would likely involve the coupling of two major building blocks: the xanthine (B1682287) core and the chiral side chain.

Synthesis of the Xanthine Core: The precursor, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, is a common intermediate in linagliptin synthesis. nih.govmdpi.com It is typically prepared by sequentially alkylating 8-bromo-3-methylxanthine at the N7 and N1 positions with 1-bromo-2-butyne (B41608) and 2-(chloromethyl)-4-methylquinazoline, respectively. mdpi.comgoogle.com

Introduction of the Chiral Side Chain: The crucial step is the nucleophilic substitution at the C8 position of the bromo-xanthine intermediate. Instead of using (R)-3-aminopiperidine as in the synthesis of linagliptin, a stereochemically pure (3S)-3-hydroxypiperidine derivative would be employed. To prevent side reactions, the hydroxyl group would likely be protected with a suitable protecting group (e.g., tert-butyldimethylsilyl - TBDMS) prior to the coupling reaction.

Final Deprotection: Following the successful coupling of the protected (3S)-3-hydroxypiperidine to the xanthine core, the final step would be the removal of the protecting group from the hydroxyl function to yield the target molecule.

This approach ensures the desired (3S) stereochemistry is installed from the beginning, avoiding complex purification steps to separate stereoisomers later in the synthesis.

Table 1: Key Intermediates in a Proposed Total Synthesis

| Intermediate Name | Structure | Role |

|---|---|---|

| 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione | Xanthine Core | Electrophile for coupling with the piperidine moiety. mdpi.com |

| (3S)-3-(tert-butyldimethylsilyloxy)piperidine | Chiral Side Chain | Nucleophile providing the required stereocenter. |

Semisynthetic Pathways from Linagliptin Precursors and Related Intermediates

Semisynthetic methods, starting from linagliptin or its advanced precursors, offer a more direct route to its hydroxy metabolite.

One prominent pathway mimics the in vivo metabolic transformation. nih.gov This involves a two-step process:

Oxidation: Linagliptin is first oxidized at the C3 position of the piperidine ring to form the ketone intermediate, 7-but-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604). nih.gov This can be achieved using various chemical oxidizing agents.

Stereoselective Reduction: The resulting ketone is then stereoselectively reduced to the (3S)-alcohol. This step is critical for obtaining the correct isomer. In vivo, this reduction is accomplished by aldo-keto reductases. nih.gov In a laboratory setting, this can be achieved using chiral reducing agents or catalysts (e.g., chiral borane (B79455) reagents or enzymatic reductases) that favor the formation of the (S)-alcohol.

An alternative semisynthetic route involves using the same advanced xanthine intermediate as in the total synthesis, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, and coupling it directly with (3S)-3-hydroxypiperidine. mdpi.com This avoids the need to handle linagliptin itself and circumvents the oxidation-reduction sequence.

| Route | Starting Material | Key Transformation(s) | Product |

| Metabolic Mimicry | Linagliptin | 1. Oxidation to ketone 2. Stereoselective reduction | (3S)-3-De(amine)-3-hydroxy linagliptin nih.gov |

| Precursor Coupling | 8-Bromo-xanthine intermediate & (3S)-3-hydroxypiperidine | Nucleophilic aromatic substitution | (3S)-3-De(amine)-3-hydroxy linagliptin mdpi.com |

Chemoenzymatic and Biocatalytic Methodologies for Stereospecific Hydroxylation and Deamination Analogues

The natural formation of (3S)-3-De(amine)-3-hydroxy linagliptin is a prime example of a biocatalytic process. nih.gov Understanding this pathway allows for the development of chemoenzymatic strategies for its synthesis.

In Vivo Metabolic Pathway: Human metabolism of linagliptin to its main metabolite occurs via a two-step enzymatic reaction. The initial, rate-limiting step is the oxidation of the piperidine ring of linagliptin to a ketone intermediate (CD10604), a reaction catalyzed by the cytochrome P450 enzyme CYP3A4. Subsequently, this ketone is stereoselectively reduced to the (3S)-hydroxy metabolite by aldo-keto reductases, with a minor contribution from carbonyl reductases. nih.gov

Biocatalytic Synthesis: This natural pathway can be harnessed for preparative synthesis. A whole-cell or isolated enzyme system containing CYP3A4 and a suitable aldo-keto reductase could be used to convert linagliptin directly into its (3S)-hydroxy metabolite. Cytochrome P450 enzymes are well-known biocatalysts for performing selective C-H hydroxylation on complex molecules, making them valuable tools in drug development for synthesizing metabolites. nih.gov

Chemoenzymatic Approach: A hybrid approach could involve the chemical synthesis of the ketone intermediate (CD10604) from linagliptin, followed by a highly specific enzymatic reduction to yield the final (3S)-hydroxy product. This leverages the efficiency of chemical oxidation while exploiting the exquisite stereoselectivity of biocatalysts like engineered ketoreductases for the final, crucial step.

Design and Synthesis of Stable Isotope-Labeled Analogs (e.g., Deuterated) for Metabolic and Analytical Studies

Stable isotope-labeled (SIL) analogs of (3S)-3-De(amine)-3-hydroxy linagliptin are essential tools for quantitative bioanalysis (e.g., LC-MS/MS) and for elucidating metabolic pathways.

Design: Labeling is typically done by incorporating heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule. The position of the label is chosen to prevent isotopic exchange under physiological or analytical conditions and to ensure that the labeled fragment is retained in the mass spectrometer. For instance, deuterium can be incorporated into methyl groups or other non-labile positions. medchemexpress.comnih.gov

Synthesis: The synthesis of SIL analogs generally follows the same pathways as the unlabeled compound, but starts with a labeled precursor.

From Labeled Linagliptin: One could start with a commercially available SIL-linagliptin (e.g., linagliptin-d3 (B1146090) or -¹³C) and subject it to the semisynthetic oxidation and reduction sequence described in section 2.2. medchemexpress.com

From Labeled Precursors: A more versatile approach involves introducing the isotopic label at an earlier stage. For example, a ¹³C or deuterated version of the 8-bromo-xanthine intermediate could be synthesized. This labeled intermediate would then be used in either a total or semisynthetic route to produce the final labeled hydroxy-metabolite.

Application: Human metabolism studies have successfully used ¹⁴C-labeled linagliptin to track the distribution and excretion of the drug and its metabolites, including the formation of the main hydroxy metabolite. nih.govresearchgate.net Deuterated analogs serve as ideal internal standards in mass spectrometry-based quantification, as they co-elute with the analyte but are distinguished by their higher mass. rsc.org

Stereoselective Synthesis of Enantiomeric Forms for Comparative Research

To fully understand the biological and pharmacological profile of (3S)-3-De(amine)-3-hydroxy linagliptin, its enantiomer, (3R)-3-De(amine)-3-hydroxy linagliptin, is a critical research compound. Metabolic studies have shown that the (3R)-hydroxy antipode is not observed in vivo. nih.gov Synthesis of this enantiomer is necessary for use as an analytical reference standard to confirm its absence and for comparative biological testing.

The synthesis of the (3R)-isomer would mirror the strategies for the (3S)-isomer, with a key change in the source of chirality:

Using a (3R)-Chiral Precursor: The most straightforward method is to replace the (3S)-3-hydroxypiperidine building block with its enantiomer, (3R)-3-hydroxypiperidine, in a total or semisynthetic coupling reaction with the 8-bromo-xanthine core.

Non-Stereoselective Reduction and Chiral Separation: An alternative route is to synthesize the ketone intermediate (CD10604) and reduce it with a non-chiral reducing agent (e.g., sodium borohydride). This produces a racemic mixture of the (3S)- and (3R)-hydroxy isomers. The two enantiomers must then be separated using chiral chromatography (e.g., chiral HPLC), a common technique for resolving stereoisomers.

The availability of both pure enantiomers allows for rigorous analytical method validation and comparative studies to confirm the stereospecificity of the metabolic pathway.

Preclinical Biotransformation and Metabolic Pathways Leading to 3s 3 De Amine 3 Hydroxy Linagliptin

Enzymatic Hydroxylation Mechanisms Underlying the Formation of the (3S)-Isomer

The formation of the (3S)-3-De(amine)-3-hydroxy linagliptin (B1675411) metabolite from linagliptin is not a direct hydroxylation reaction. Instead, it is a multi-step process. The initial and rate-limiting step is the formation of a ketone derivative from linagliptin. researchgate.net This ketone intermediate is then subsequently reduced to the final hydroxylated metabolite.

Identification and Role of Specific Cytochrome P450 Isoforms (e.g., CYP3A4) in Ketone Intermediate Formation

In vitro experiments have demonstrated that the primary enzyme responsible for the initial, rate-limiting formation of the ketone intermediate from linagliptin is Cytochrome P450 3A4 (CYP3A4). researchgate.net Linagliptin itself is considered a poor substrate and a weak inhibitor of CYP3A4. researchgate.net

Involvement of Aldo-Keto Reductases and Carbonyl Reductases in Stereoselective Reduction Steps

Following the formation of the ketone intermediate by CYP3A4, the subsequent reduction to (3S)-3-De(amine)-3-hydroxy linagliptin is mediated by aldo-keto reductases (AKRs) and some carbonyl reductases. researchgate.net AKRs are a superfamily of NAD(P)H-linked oxidoreductases that catalyze the reduction of aldehydes and ketones to their corresponding alcohols. nih.govfrontiersin.org These enzymes are crucial in the detoxification and metabolism of a wide range of compounds. nih.gov

In Vitro Metabolic Stability and Transformation Profiling in Isolated Enzyme Systems and Non-Human Liver Microsomes

The metabolic stability of new drug candidates is a critical factor in drug discovery, and in vitro systems like liver microsomes are commonly used for its assessment. nih.govresearchgate.netnuvisan.com These systems contain major drug-metabolizing enzymes, including Cytochrome P450s. nih.govresearchgate.net For linagliptin, in vitro experiments using isolated enzyme systems were crucial in identifying the two-step formation of its main metabolite, with CYP3A4 being the key enzyme in the initial step. researchgate.net The use of non-human liver microsomes from species such as mice, rats, monkeys, mini-pigs, and dogs allows for the prediction of a compound's metabolic profile and intrinsic clearance in those species. nuvisan.com

Table 1: Key Enzymes in the Formation of (3S)-3-De(amine)-3-hydroxy Linagliptin

| Metabolic Step | Enzyme(s) Involved | Function |

| Step 1: Ketone Intermediate Formation | Cytochrome P450 3A4 (CYP3A4) | Catalyzes the initial, rate-limiting oxidation of linagliptin. researchgate.net |

| Step 2: Stereoselective Reduction | Aldo-Keto Reductases (AKRs) and Carbonyl Reductases | Reduce the ketone intermediate to the final (3S)-hydroxyl metabolite. researchgate.net |

Biotransformation Profiling in Non-Human Primary Hepatocyte Cultures

Primary hepatocytes are considered a gold standard for in vitro drug metabolism studies as they contain a full complement of metabolic enzymes and cofactors. rsc.orgbioivt.com Studies using mouse hepatocyte cell lines have been employed to investigate the effects of linagliptin on hepatic processes. nih.govnih.gov Culturing primary human hepatocytes in advanced systems like microchips has shown enhanced metabolic activity for various CYPs compared to standard static cultures, highlighting their utility in detailed biotransformation profiling. rsc.org While specific data on the biotransformation of linagliptin to (3S)-3-De(amine)-3-hydroxy linagliptin in non-human primary hepatocyte cultures is not detailed in the provided results, these systems are a standard tool for such investigations. nuvisan.commdpi.com

Comparative Metabolic Pathways Across Preclinical Animal Models (e.g., Rat, Monkey) for Linagliptin and its Metabolites

The qualitative pattern of linagliptin metabolism is reported to be similar between humans and various animal species. fda.gov The main metabolite, CD 1790 ((3S)-3-De(amine)-3-hydroxy linagliptin), is produced in mice, rats, and monkeys. fda.govnih.gov This consistency across species allows for the adequate toxicological evaluation of the metabolite in preclinical studies. fda.gov For instance, in vivo DPP-4 inhibition by linagliptin was demonstrated in rats and rhesus monkeys. fda.gov While the major metabolic pathway is conserved, minor species-specific metabolites have been observed. For example, a metabolite designated as M7 was found only in rat bile, whereas another, M8, was detected in rat bile, plasma, and liver tissues. researchgate.net

Table 2: Linagliptin and its Main Metabolite in Preclinical Species

| Species | Production of (3S)-3-De(amine)-3-hydroxy Linagliptin (CD 1790) |

| Mouse | Yes fda.gov |

| Rat | Yes fda.gov |

| Monkey | Yes fda.gov |

Advanced Analytical Methodologies for Characterization and Quantification of 3s 3 De Amine 3 Hydroxy Linagliptin

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS) for Identification and Structural Elucidation

High-resolution liquid chromatography-mass spectrometry (LC-MS/MS and HRMS) stands as a cornerstone for the identification and structural elucidation of (3S)-3-De(amine)-3-hydroxy linagliptin (B1675411). This powerful technique is essential for characterizing degradation products and metabolites of linagliptin. researchgate.net

In a typical workflow, ultra-performance liquid chromatography (UPLC) is coupled with a mass spectrometer, often a single quadrupole or a high-resolution instrument. researchgate.net This combination allows for the separation of the metabolite from the parent drug and other impurities, followed by precise mass determination. For instance, studies on linagliptin degradation have utilized LC-MS to identify various byproducts formed under stress conditions like acid hydrolysis and oxidation. researchgate.net

The mass spectrum of linagliptin itself shows a characteristic molecular ion peak at an m/z ratio of 473.25. researchgate.net When analyzing (3S)-3-De(amine)-3-hydroxy linagliptin, a distinct molecular formula of C25H27N7O3 and a molecular weight of 473.53 g/mol are expected. LC-MS/MS further aids in structural confirmation by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions. This fragmentation pattern provides a unique fingerprint for the metabolite. For example, in the analysis of linagliptin, a significant fragmentation pathway monitored is m/z 473.54 → 157.6. Similar specific transitions would be established for (3S)-3-De(amine)-3-hydroxy linagliptin to enable its unambiguous identification and quantification in complex matrices.

The high sensitivity and selectivity of LC-MS also make it indispensable for pharmacokinetic studies, allowing for the detection and quantification of metabolites in biological fluids. academicstrive.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation of Synthetic and Isolated Metabolites (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR) techniques, provides definitive structural confirmation of synthetic and isolated metabolites like (3S)-3-De(amine)-3-hydroxy linagliptin. While mass spectrometry gives information about the mass-to-charge ratio and elemental composition, NMR reveals the specific arrangement of atoms within the molecule.

For the parent compound, linagliptin, detailed ¹H and ¹³C NMR analyses have been performed using deuterated dimethylsulfoxide (DMSO-d6) as a solvent to characterize its structure. researchgate.net Similar comprehensive NMR studies are essential for confirming the structure of (3S)-3-De(amine)-3-hydroxy linagliptin. The ¹H-NMR spectrum would be expected to show characteristic shifts for the protons on the piperidinyl, purine, and quinazoline (B50416) rings, with specific changes indicating the replacement of the amine group with a hydroxyl group at the 3S position. Likewise, the ¹³C-NMR spectrum would provide evidence for the carbon skeleton and the presence of the hydroxyl group. The synthesis and characterization of linagliptin's process-related impurities often involve the use of NMR to confirm their structures. researchgate.net

Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Resolution (e.g., HPLC, UPLC, Chiral LC)

A variety of chromatographic techniques are vital for the separation, purity assessment, and enantiomeric resolution of linagliptin and its related substances, including (3S)-3-De(amine)-3-hydroxy linagliptin.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

Reverse-phase HPLC (RP-HPLC) is a widely used method for the routine analysis and quality control of linagliptin. academicstrive.com A common approach utilizes a C18 column with a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). academicstrive.comrasayanjournal.co.in For instance, one validated HPLC method for linagliptin uses a mobile phase of 0.3% triethylamine (B128534) and methanol (60:40 v/v) with UV detection at 292 nm. academicstrive.com UPLC methods, which use smaller particle size columns, offer faster analysis times and higher resolution. A UPLC method for linagliptin has been developed using a C18 column and a mobile phase of 0.1% formic acid and methanol. scispace.com These techniques are crucial for separating (3S)-3-De(amine)-3-hydroxy linagliptin from the parent drug and other impurities to assess the purity of the active pharmaceutical ingredient (API).

Chiral Liquid Chromatography (Chiral LC):

Since linagliptin possesses a chiral center, and (3S)-3-De(amine)-3-hydroxy linagliptin is a specific stereoisomer, chiral liquid chromatography is essential for enantiomeric resolution. This is critical as different enantiomers of a drug can have different pharmacological activities and toxicities. Several chiral HPLC methods have been developed to separate the enantiomers of linagliptin. These methods often employ polysaccharide-based chiral stationary phases, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H or Chiralpak IA-3). nih.govcosmosscholars.comresearchgate.net The mobile phases typically consist of a mixture of hexane, isopropyl alcohol, or ethanol, often with a basic additive like diethylamine (B46881) or monoethanolamine to improve peak shape. nih.govcosmosscholars.comresearchgate.net For example, one method successfully separated linagliptin enantiomers using a Chiralpak-AD column with a mobile phase of hexane, isopropyl alcohol, and diethylamine (50:50:0.1 v/v/v). cosmosscholars.com

Table: Chromatographic Conditions for Linagliptin and its Enantiomers

| Technique | Column | Mobile Phase | Flow Rate | Detection | Retention Time(s) | Reference |

| HPLC | Agilent® Zorbax C8 (150 mm x 4.6 mm, 5 µm) | Water with 1.0% triethylamine (pH 4.5) : Acetonitrile (80:20, v/v) | - | UV | 6.47 min | researchgate.net |

| UPLC | Agilent® C18 Eclipse Plus RRHD (50 mm x 2.1 mm, 1.8 µm) | 0.1% Formic acid (pH 3.5) : Methanol (50:50, v/v) | 0.2 mL/min | UV | 1.36 min | scispace.com |

| Chiral HPLC | Chiralpak® IA-3 (250 x 4.6 mm, 3 µm) | Ethanol:Methanol:Monoethanolamine (60:40:0.2 v/v/v) | 0.5 mL/min | UV at 225 nm | Not specified for individual enantiomers | nih.gov |

| Chiral HPLC | Chiralpak-AD (250 x 4.6 mm, 5 µm) | Hexane:Isopropyl alcohol:Diethyl amine (50:50:0.1% v/v/v) | 1 mL/min | UV at 225 nm | 5.454 and 8.772 min | cosmosscholars.comcosmosscholars.com |

Application of Stable-Labeled Internal Standards in Quantitative Bioanalytical Assays

In quantitative bioanalytical assays using LC-MS, stable isotopically labeled (SIL) internal standards are the preferred choice to ensure high precision and accuracy. scispace.comnih.gov The use of an SIL internal standard, which has identical chemical properties to the analyte but a different mass, effectively compensates for variations in sample preparation, matrix effects, and instrument response. nih.gov

For the quantification of linagliptin in human plasma, a deuterated internal standard, linagliptin-d4, has been successfully employed. rsc.orgnih.gov This approach allows for reliable measurement of linagliptin concentrations, which is crucial for pharmacokinetic studies. rsc.org Similarly, for the accurate quantification of (3S)-3-De(amine)-3-hydroxy linagliptin in biological matrices, the development and use of its corresponding stable-labeled isotopologue would be the gold standard. While the synthesis of SIL analogues of metabolites can be challenging, it is a critical step for robust bioanalysis. nih.gov

Method Development and Validation in Preclinical Biological Matrices (e.g., Animal Plasma, Urine, Tissue Homogenates)

The development and validation of analytical methods for quantifying (3S)-3-De(amine)-3-hydroxy linagliptin in preclinical biological matrices are essential for evaluating the drug's metabolism and disposition. These methods are typically based on LC-MS/MS due to the complexity of the matrices and the low concentrations of metabolites.

Validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH), and includes assessment of linearity, accuracy, precision, selectivity, recovery, and stability. researchgate.net For example, a validated HPLC method for determining linagliptin in rat plasma demonstrated linearity in the range of 5–1,000 ng/mL, with a limit of quantification of 5 ng/mL. researchgate.net The extraction recovery from plasma was greater than 83%. researchgate.net

Stability studies are also critical and assess the analyte's stability under various conditions, such as bench-top storage, freeze-thaw cycles, and long-term storage in the biological matrix. scispace.com For linagliptin, stability has been demonstrated in human plasma for at least 6 hours at room temperature and through three freeze-thaw cycles. scispace.com Similar validation parameters would be established for methods quantifying (3S)-3-De(amine)-3-hydroxy linagliptin in animal plasma, urine, and tissue homogenates to ensure reliable data for preclinical studies.

Table: Bioanalytical Method Validation Parameters for Linagliptin

| Parameter | Matrix | Method | Range | Key Findings | Reference |

| Linearity, Accuracy, Precision | Rat Plasma | HPLC-UV | 5–1,000 ng/mL | Intra- and inter-assay precision <10%; Accuracy 93.3–102.5% | researchgate.net |

| Recovery | Rat Plasma | HPLC-UV | - | >83% | researchgate.net |

| Linearity, Accuracy, Precision | Human Plasma | LC-MS/MS | 10–5000 ng/mL | Accuracy 93.40–104.13%; CV% 5.04–13.44% | |

| Recovery | Human Plasma | LC-MS/MS | - | 92.5% | |

| Stability (Bench-top) | Human Plasma | - | - | Stable for 6 hours at room temperature | scispace.com |

| Stability (Freeze-thaw) | Human Plasma | - | - | Stable for three freeze-thaw cycles | scispace.com |

Spectroscopic Techniques (e.g., FTIR, UV-Vis) for Complementary Structural Characterization of Reference Materials

Spectroscopic techniques like Fourier-transform infrared (FTIR) and ultraviolet-visible (UV-Vis) spectroscopy provide valuable complementary information for the structural characterization of reference materials, including (3S)-3-De(amine)-3-hydroxy linagliptin.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of linagliptin shows characteristic peaks corresponding to its various functional groups. For instance, peaks have been observed for N-H stretching (around 3358 cm⁻¹), the alkyne –C≡C– stretch (around 2237 cm⁻¹), C-N stretching (around 1348 cm⁻¹), and the C=O stretching of the carbonyl groups (around 1659 cm⁻¹). juniperpublishers.com When analyzing (3S)-3-De(amine)-3-hydroxy linagliptin, the FTIR spectrum would be expected to show a broad peak characteristic of an O-H stretch, confirming the presence of the hydroxyl group, and the absence of the primary amine N-H stretching bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis. Linagliptin exhibits two main absorption maxima, one around 226 nm and another around 293 nm. researchgate.net The exact wavelength of maximum absorbance can vary slightly depending on the solvent used. researchgate.netjuniperpublishers.com The UV-Vis spectrum of (3S)-3-De(amine)-3-hydroxy linagliptin would be expected to be similar to that of linagliptin due to the shared chromophoric system, but slight shifts in the absorption maxima may occur due to the substitution of the amine with a hydroxyl group. A simple and economical spectrophotometric method for the determination of linagliptin has been developed based on the reaction with p-dimethylaminobenzaldehyde (PDAB), which forms a yellow Schiff base with an absorption maximum at 407 nm. nih.gov

Table: Spectroscopic Data for Linagliptin

| Technique | Solvent/Method | Characteristic Peaks/Maxima | Reference |

| FTIR | KBr method | 3358 cm⁻¹ (N-H), 2237 cm⁻¹ (–C≡C–), 1659 cm⁻¹ (C=O), 1348 cm⁻¹ (C-N) | juniperpublishers.com |

| UV-Vis | Methanol | ~226 nm and ~293 nm | researchgate.net |

| UV-Vis | Methanol:Water (15:85, v/v) | 290 nm | juniperpublishers.com |

| Visible Spectrophotometry | Reaction with PDAB | 407 nm | nih.gov |

Mechanistic Investigations and Molecular Interactions of 3s 3 De Amine 3 Hydroxy Linagliptin

In Vitro Assessment of Pharmacological Inactivity Towards DPP-4 Enzyme and Other Potential Molecular Targets

Metabolism is a minor pathway for the elimination of linagliptin (B1675411), with the majority of the drug excreted unchanged. nih.gov However, the main metabolite, (3S)-3-De(amine)-3-hydroxy linagliptin, can account for up to 18% of the molar plasma exposure of linagliptin after oral administration. nih.gov Extensive in vitro testing has been conducted to ensure this metabolite does not contribute to the pharmacological effect of the parent drug. In one assessment, (3S)-3-De(amine)-3-hydroxy linagliptin demonstrated no inhibitory activity against the DPP-4 enzyme at concentrations up to 1 µM, a level significantly higher than its observed clinical plasma concentrations. The parent compound, linagliptin, is a potent inhibitor with an IC50 of approximately 1 nM. nih.gov

While the parent compound, linagliptin, has been screened against a wide range of other enzymes and receptors to confirm its high selectivity for DPP-4, specific screening data for (3S)-3-De(amine)-3-hydroxy linagliptin against a broad panel of other potential molecular targets is not extensively detailed in publicly available literature. However, given its structural modification and confirmed inactivity against the primary target, it is broadly concluded to not possess significant off-target activity. nih.govnih.gov

| Compound | Target | Activity Metric (IC50) | Result | Conclusion |

|---|---|---|---|---|

| (3S)-3-De(amine)-3-hydroxy linagliptin (CD1790) | DPP-4 | > 1 µM | No significant inhibition | Pharmacologically Inactive |

| Linagliptin (Parent Drug) | DPP-4 | ~ 1 nM | Potent inhibition | Pharmacologically Active |

Studies on Substrate Specificity and Enzyme Kinetics of Reductases Involved in its Formation

The formation of (3S)-3-De(amine)-3-hydroxy linagliptin from linagliptin is a multi-step metabolic process. researchgate.netnih.gov In vitro experiments using human-derived materials have elucidated a two-step mechanism. nih.govnih.gov

The initial and rate-limiting step involves the oxidation of the aminopiperidinyl moiety of linagliptin to form an intermediate ketone, 7-but-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604). nih.gov This reaction is dependent on the cytochrome P450 3A4 (CYP3A4) isoenzyme. researchgate.netnih.gov

The subsequent step is a stereoselective reduction of the ketone intermediate (CD10604). nih.govebi.ac.uk This reduction is catalyzed primarily by aldo-keto reductases, with a minor contribution from carbonyl reductases, to yield the final (3S)-hydroxy metabolite. nih.govebi.ac.ukdrugbank.com The stereoselectivity of these enzymes ensures that the (S)-enantiomer is formed. Enantioselective analytical methods have confirmed the absence of the corresponding (R)-enantiomer in biological samples. nih.gov While the specific aldo-keto and carbonyl reductase isoforms have been identified as the enzyme classes responsible, detailed kinetic parameters such as Kcat and Km for the individual enzymes in this specific reaction are not widely published.

| Metabolic Step | Substrate | Primary Enzyme(s) | Product | Notes |

|---|---|---|---|---|

| Step 1 (Oxidation) | Linagliptin | Cytochrome P450 3A4 (CYP3A4) | Ketone Intermediate (CD10604) | Rate-limiting step |

| Step 2 (Reduction) | Ketone Intermediate (CD10604) | Aldo-keto reductases, Carbonyl reductases | (3S)-3-De(amine)-3-hydroxy linagliptin (CD1790) | Stereoselective reaction |

Investigation of Cellular Uptake and Efflux Mechanisms (In Vitro Models)

Research into the specific cellular transport mechanisms for (3S)-3-De(amine)-3-hydroxy linagliptin is limited in the available scientific literature. Studies on cellular transport have predominantly focused on the parent compound, linagliptin.

For the parent drug, in vitro studies using models such as Caco-2 cells, which are a model for human intestinal absorption, and various transfected cell lines have shown that linagliptin is a substrate for the efflux transporter P-glycoprotein (P-gp). researchgate.netresearchgate.net P-gp activity can limit the intestinal absorption of linagliptin. nih.gov Linagliptin is also a substrate for the organic cation transporter 2 (OCT2). researchgate.net

However, dedicated studies investigating whether (3S)-3-De(amine)-3-hydroxy linagliptin is a substrate for these or other uptake (e.g., OATs, OCTs) or efflux (e.g., P-gp, BCRP, MRPs) transporters are not found in the reviewed literature. Without such specific in vitro transport assays, the pathways governing its cellular uptake and efflux remain uncharacterized.

Computational Chemistry and Molecular Modeling for Conformational Analysis and Ligand-Protein Interactions (if any)

There is a notable absence of published computational chemistry or molecular modeling studies focused specifically on (3S)-3-De(amine)-3-hydroxy linagliptin.

The parent compound, linagliptin, has been the subject of such investigations. Molecular docking studies have detailed its binding to the active site of the DPP-4 enzyme. These studies show that linagliptin forms several key hydrogen bonds and aromatic stacking interactions within the enzyme's binding pocket, which explains its high affinity and potency. nih.gov Specifically, the amino group of the piperidine (B6355638) ring is crucial for forming hydrogen bonds with residues such as Glu205 and Glu206. nih.gov

The replacement of this amino group with a hydroxyl group in (3S)-3-De(amine)-3-hydroxy linagliptin fundamentally alters its ability to form these critical interactions, providing a structural basis for its observed pharmacological inactivity. However, dedicated conformational analysis or ligand-protein docking studies to formally model (3S)-3-De(amine)-3-hydroxy linagliptin and its lack of interaction with DPP-4 or other potential off-targets have not been reported in the reviewed scientific literature.

Assessment of Potential for Inhibition or Induction of Drug-Metabolizing Enzymes and Transporters (In Vitro/Preclinical)

The potential for (3S)-3-De(amine)-3-hydroxy linagliptin to cause drug-drug interactions through the inhibition or induction of metabolic enzymes has been evaluated in preclinical in vitro studies. These investigations have demonstrated that the metabolite has a very low risk of impacting the metabolism of other drugs.

Specifically, (3S)-3-De(amine)-3-hydroxy linagliptin (CD1790) was tested for its inhibitory activity against a panel of major human cytochrome P450 (CYP) isoforms. The metabolite was shown to have no significant inhibitory activity against CYP1A1/2, 2A6, 2B6, 2C8, 2C19, 2D6, 2E1, and 4A11, with IC50 values greater than 100 µM. For CYP2C9, which was the most sensitive isozyme tested, the IC50 value was 15 µM. This concentration is over 4500 times the clinical maximum concentration (Cmax) for the metabolite, indicating that inhibition of these enzymes in vivo is highly unlikely.

Regarding transporters, the parent compound linagliptin is a weak inhibitor of P-glycoprotein (P-gp). nih.gov However, specific data on the inhibitory potential of (3S)-3-De(amine)-3-hydroxy linagliptin against P-gp or other clinically relevant transporters is not available in the reviewed literature. Furthermore, no genotoxic potential was observed for this metabolite in bacterial and mammalian test systems.

| CYP Isoform | Inhibitory Concentration (IC50) | Clinical Relevance |

|---|---|---|

| CYP1A1/2 | > 100 µM | Not Clinically Relevant |

| CYP2A6 | > 100 µM | Not Clinically Relevant |

| CYP2B6 | > 100 µM | Not Clinically Relevant |

| CYP2C8 | > 100 µM | Not Clinically Relevant |

| CYP2C9 | 15 µM | Not Clinically Relevant |

| CYP2C19 | > 100 µM | Not Clinically Relevant |

| CYP2D6 | > 100 µM | Not Clinically Relevant |

| CYP2E1 | > 100 µM | Not Clinically Relevant |

| CYP4A11 | > 100 µM | Not Clinically Relevant |

Role As a Reference Standard, Impurity, or Degradation Product in Pharmaceutical Quality Research

Development and Qualification of (3S)-3-De(amine)-3-hydroxy Linagliptin (B1675411) as a Certified Reference Standard

A Certified Reference Standard (CRS) is a highly purified compound used as a benchmark for analytical purposes. The development of (3S)-3-De(amine)-3-hydroxy linagliptin as a CRS is essential for the accurate identification and quantification of this specific impurity in linagliptin active pharmaceutical ingredients (API) and finished drug products.

The process involves custom chemical synthesis to produce the molecule, followed by extensive purification to achieve a high degree of purity. Qualification of the CRS requires comprehensive characterization using a suite of analytical techniques to confirm its identity and structure. These techniques typically include:

Mass Spectrometry (MS) to determine the molecular weight. The molecular formula for this compound is C25H27N7O3, corresponding to a molecular weight of 473.53 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) to elucidate the detailed molecular structure and confirm the stereochemistry at the 3rd position of the piperidine (B6355638) ring as (S).

Infrared (IR) Spectroscopy to identify functional groups.

Once its structure and purity are unequivocally confirmed, the compound can be used as a CRS. This standard is crucial for validating analytical methods, enabling system suitability checks, and determining the relative correction factor needed for accurate impurity quantification in routine quality control testing. nih.gov

Identification and Control Strategies for Process-Related Impurities in Linagliptin Synthesis

Process-related impurities are substances formed during the manufacturing process of an API. nih.govresearchgate.net They can arise from starting materials, intermediates, by-products, or reagents. nih.govresearchgate.netresearchgate.net During the process development of linagliptin, several such impurities have been detected by High-Performance Liquid Chromatography (HPLC), synthesized, and characterized. nih.govresearchgate.net

While (3S)-3-De(amine)-3-hydroxy linagliptin is more commonly identified as a degradation product or metabolite, its formation during synthesis cannot be entirely ruled out, for instance, through the hydrolysis of intermediates. nih.govnih.gov The primary focus of impurity control is to minimize their levels in the final drug substance. Pharmaceutical manufacturers employ various strategies to achieve this.

Table 1: Control Strategies for Impurities in Linagliptin Manufacturing

| Control Strategy | Description | Reference |

| In-Process Checks | Monitoring the reaction at various stages to ensure complete conversion of reactants and minimize the formation of by-products. | nih.gov |

| Recrystallization | A purification technique used to remove impurities from the final API. For linagliptin, recrystallization from solvents like toluene (B28343) has been effective in controlling certain impurities to within a 0.1% limit. | nih.gov |

| Salification | Converting the linagliptin base into a salt (e.g., with hydrochloric acid) can effectively reduce certain impurities to below the identification threshold of 0.1%. | nih.gov |

| Optimized Reaction Conditions | Improving reaction parameters such as temperature, pressure, and solvent systems to prevent the formation of specific impurities. | nih.govresearchgate.net |

These strategies are vital for ensuring that the final linagliptin API meets the stringent purity requirements set by global regulatory authorities.

Pathways of Chemical Degradation Leading to the Formation of (3S)-3-De(amine)-3-hydroxy Linagliptin in Drug Substances and Products

Forced degradation studies are essential for understanding the stability of a drug and identifying its potential degradation products. nih.govresearchgate.net These studies involve subjecting the drug to harsh conditions such as acid, base, oxidation, heat, and light. researchgate.netoup.comwjpr.net Linagliptin has been shown to be particularly susceptible to degradation under acidic, basic, and oxidative stress conditions. researchgate.netnih.govjchr.org

The formation of (3S)-3-De(amine)-3-hydroxy linagliptin from linagliptin involves the chemical transformation of the primary amine group on the piperidine ring to a hydroxyl group. A plausible pathway for this is a deamination reaction, likely occurring under hydrolytic (acidic or basic) or oxidative stress. Under these conditions, the amino group can be replaced by a hydroxyl group, leading to the formation of the hydroxy impurity. Studies have identified numerous degradation products of linagliptin, confirming its instability under certain conditions. nih.govresearchgate.netmdpi.com The identification of this specific hydroxy impurity is critical for establishing a complete degradation profile for linagliptin.

Analytical Method Development for Impurity Profiling and Quantification in Pharmaceutical Analysis

To ensure the quality and safety of linagliptin, robust analytical methods are required to separate, detect, and quantify the parent drug and all its potential impurities, including (3S)-3-De(amine)-3-hydroxy linagliptin. rasayanjournal.co.in Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used for this purpose. academicstrive.comacademicstrive.com

These "stability-indicating" methods are designed to resolve all degradation products from the main drug peak, proving the method's specificity. oup.comufms.brresearchgate.net The development of such methods involves optimizing various chromatographic parameters and validating them according to ICH guidelines. nih.gov Validation ensures the method is accurate, precise, linear, and robust. The limit of detection (LOD) and limit of quantification (LOQ) are also established to ensure the method's sensitivity for detecting impurities at very low levels. nih.govrasayanjournal.co.in

Table 3: Examples of Developed HPLC Methods for Linagliptin Impurity Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | C18 column | Zorbax SB-Aq (250 x 4.6 mm, 5 µm) | Primesil C18 (250 mm x 4.6 mm, 5µ) |

| Mobile Phase | Methanol (B129727):water with 0.3% TEA (40:60), pH 4.5 oup.comdocumentsdelivered.com | Gradient with KH₂PO₄ buffer and ACN:Water:MeOH nih.gov | 0.3% TEA:Methanol (60:40 v/v), pH 4.5 ufms.br |

| Detection Wavelength | 225 nm oup.comdocumentsdelivered.com | 225 nm nih.gov | 292 nm ufms.br |

| Flow Rate | 1 mL/min oup.comdocumentsdelivered.com | 1.0 mL/min nih.gov | Not Specified |

| Linearity Range | 1–50 µg/mL oup.comdocumentsdelivered.com | LOQ to 150% of 1.0% for impurities nih.gov | 1–10 µg/mL ufms.br |

| LOD/LOQ (µg/mL) | 0.3 / 1.0 oup.comdocumentsdelivered.com | Varies by impurity | Not Specified |

| Reference | oup.comdocumentsdelivered.com | nih.gov | ufms.br |

These validated analytical methods are indispensable tools in the routine quality control of linagliptin, ensuring that each batch of the drug meets the required purity specifications before its release to the market.

Future Directions and Emerging Research Avenues for 3s 3 De Amine 3 Hydroxy Linagliptin

Exploration of Novel, More Efficient, and Sustainable Synthetic Routes

The synthesis of process-related impurities of linagliptin (B1675411) is a well-documented area, crucial for quality control in drug manufacturing. nih.govnih.govresearchgate.net However, the deliberate synthesis of metabolites like (3S)-3-De(amine)-3-hydroxy linagliptin presents a different set of challenges and objectives. The primary purpose of synthesizing this metabolite is to produce it as a chemical reference substance for analytical and research purposes. researchgate.netufrgs.br

Current understanding of its formation in vivo suggests a two-step metabolic pathway. This process begins with the cytochrome P450 (CYP) 3A4-dependent oxidation of the piperidine (B6355638) ring of linagliptin to form a ketone intermediate. This is followed by a stereoselective reduction of the ketone by aldo-keto reductases (AKRs), with a minor role played by carbonyl reductases (CRs), to yield the (3S)-hydroxy derivative. researchgate.net

Future synthetic strategies could aim to mimic this biotransformation. Key areas for exploration include:

Biocatalytic Synthesis: Utilizing isolated aldo-keto reductase enzymes or whole-cell systems engineered to express these enzymes could provide a highly stereoselective and sustainable route to the (3S)-enantiomer, mirroring the biological process. This approach avoids the use of harsh chemical reagents and complex chiral auxiliaries often required in traditional asymmetric synthesis.

Chemoenzymatic Routes: A hybrid approach could involve the chemical synthesis of the ketone intermediate, followed by an enzymatic reduction step to ensure high stereoselectivity. This would leverage the efficiency of chemical synthesis for the core structure while harnessing the precision of biocatalysis for the chiral center.

Asymmetric Chemical Synthesis: Developing a novel, purely chemical synthesis would require sophisticated asymmetric catalysis. This could involve chiral reducing agents or transition-metal catalysts with chiral ligands to control the stereochemistry of the hydroxyl group on the piperidine ring. While potentially less sustainable than biocatalysis, a robust chemical route would offer scalability and reproducibility. cbijournal.com

The development of such synthetic routes is not aimed at commercial drug production but at providing the pure reference material necessary for the advanced analytical and preclinical studies discussed in the following sections. nih.gov

Development of Ultrasensitive Analytical Techniques for Trace-Level Detection in Complex Matrices

The accurate quantification of (3S)-3-De(amine)-3-hydroxy linagliptin in biological samples is essential for pharmacokinetic and metabolism studies. Given that it is a metabolite, it often exists at trace levels within complex biological matrices such as plasma, urine, and feces, which contain numerous interfering substances. researchgate.net

High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) are the cornerstone techniques for this purpose. nih.govresearchgate.net Research has demonstrated the use of enantioselective LC-MS/MS methods to distinguish and quantify the (3S)-hydroxy metabolite from any other potential stereoisomers, confirming the high stereoselectivity of its formation in vivo. researchgate.net

Future research in this area is focused on enhancing sensitivity, throughput, and applicability:

Improving Sample Preparation: Developing more efficient and automated sample clean-up techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can reduce matrix effects and improve the lower limit of quantification (LLOQ).

Advanced Chromatographic Methods: The use of columns with smaller particle sizes (sub-2 µm) and mixed-mode chromatography can provide better resolution and faster analysis times. researchgate.nethelixchrom.com

High-Resolution Mass Spectrometry (HRMS): While tandem mass spectrometry is highly sensitive, HRMS can provide additional confidence in identification and can be used for untargeted screening of other minor metabolites in addition to quantifying the primary ones.

The table below summarizes key aspects of analytical techniques used for linagliptin and its metabolites.

| Technique | Stationary Phase (Column) | Mobile Phase Example | Detection | Application | Reference |

| UPLC-MS/MS | Agilent® C18 Eclipse Plus RRHD (50 mm x 2.1 mm x 1.8 µm) | 0.1% Formic Acid and Methanol (B129727) (50:50, v/v) | Positive Electrospray MS/MS | Qualitative analysis of Linagliptin | researchgate.net |

| HPLC | C18 or similar reversed-phase | Acetonitrile (B52724), Water, Buffers (e.g., Ammonium Acetate) | UV, Diode Array Detector (DAD) | Quantification of Linagliptin and impurities | nih.govresearchgate.netekb.eg |

| Enantioselective LC-MS/MS | Not specified | Not specified | Tandem Mass Spectrometry | Stereoselective quantification of (3S)-3-De(amine)-3-hydroxy linagliptin in plasma, urine, and feces | researchgate.net |

| Spectrophotometry | Not applicable | Various solvents (e.g., Methanol, Distilled Water) | UV-Visible | Qualitative analysis and quantification in bulk drug | ufrgs.brnih.gov |

Advanced Computational Modeling for Predicting Metabolic Fate and Stereoselectivity

Computational modeling offers a powerful, predictive tool to understand the metabolic fate of drugs without extensive in vitro and in vivo experimentation. For (3S)-3-De(amine)-3-hydroxy linagliptin, modeling can provide deep insights into its formation.

The metabolic pathway involves two key enzymes: CYP3A4 for the initial oxidation and AKRs for the subsequent stereoselective reduction. researchgate.net Future computational research can focus on:

Molecular Docking and Simulation: Docking studies can be performed to model the interaction of the ketone intermediate of linagliptin with the active sites of various human AKR isoforms. These models can predict the preferred binding orientation that leads to the formation of the (3S)-hydroxy enantiomer. Molecular dynamics simulations can further refine these models by showing how the enzyme and substrate interact over time, providing a more dynamic picture of the catalytic process.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can be used to model the reduction reaction itself. The reactive part of the system (the ketone and the enzyme's catalytic residues) can be treated with high-accuracy quantum mechanics, while the rest of the protein is modeled using more efficient molecular mechanics. This can help elucidate the precise mechanism of hydride transfer and the factors controlling the high stereoselectivity.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can integrate data on enzyme abundance in different tissues (liver, kidney, gut) with the computationally derived parameters for metabolism. nih.govnih.gov This would allow for the prediction of the metabolite's formation and concentration in various body compartments, providing a holistic view of its pharmacokinetics.

These computational approaches can accelerate drug development by predicting potential drug-drug interactions involving the metabolic pathway of linagliptin and by helping to extrapolate metabolic data from preclinical species to humans.

Potential Utility as a Preclinical Biomarker for Linagliptin Metabolism in Animal Models

A biomarker is a measurable indicator of a biological state or condition. In preclinical drug development, biomarkers are essential for understanding a drug's mechanism of action and for translating findings from animal models to humans. nih.govbiorxiv.org

(3S)-3-De(amine)-3-hydroxy linagliptin, as the main but inactive metabolite of linagliptin, is a prime candidate for use as a preclinical biomarker. nih.govresearchgate.net Its utility could be explored in several ways:

Biomarker of CYP3A4 and AKR Activity: The rate of formation of this metabolite in animal models (such as rats or mice) could serve as a direct indicator of the combined activity of CYP3A4 and AKR enzymes. researchgate.netresearchgate.net By measuring the ratio of the metabolite to the parent drug in plasma or excreta, researchers could assess how different physiological states or co-administered drugs affect linagliptin's metabolism.

Tool for Interspecies Scaling: Metabolism can differ significantly between animal species and humans. By quantifying the formation of (3S)-3-De(amine)-3-hydroxy linagliptin across different preclinical species (e.g., mice, rats, monkeys) and comparing it to human data, researchers can better understand these differences. researchgate.net This knowledge is critical for accurately predicting human pharmacokinetics from animal data.

Indicator of Target Engagement/Distribution: While the metabolite itself is inactive, its formation depends on the parent drug reaching the metabolizing enzymes, which are located in tissues like the liver and kidney. researchgate.netnih.gov Therefore, its presence and concentration could indirectly reflect the tissue distribution of linagliptin.

For example, studies in rodent models of diabetes could monitor levels of this metabolite alongside glycemic control parameters to build a more comprehensive picture of the drug's disposition and its relationship to pharmacodynamic effects. nih.govfrontiersin.org

Investigations into its Formation in Specific Non-Human Biological Systems Beyond Liver Models

While the liver is the principal organ for drug metabolism, it is not the only site. nih.gov Research indicates that the enzymes responsible for forming (3S)-3-De(amine)-3-hydroxy linagliptin are present in other tissues. researchgate.net Specifically, mRNA for AKRs has been detected in the kidney, heart, and other tissues, and the final reduction step has been observed to occur in human blood (but not plasma), suggesting a role for blood cells. researchgate.net

Future research should focus on characterizing the metabolite's formation in these extrahepatic systems using non-human models:

Isolated Cell Studies: Experiments with isolated cells, such as fresh blood cells from different animal species, could confirm and characterize the capacity of these cells to perform the final reduction step of the metabolic pathway.

Genetically Modified Animal Models: The use of knockout mice lacking specific AKR or CYP450 isoforms could definitively establish the roles of these enzymes in both hepatic and extrahepatic metabolism of linagliptin.

Understanding where this metabolite is formed is important because extrahepatic metabolism can influence local drug concentrations, potentially affecting efficacy or leading to unforeseen tissue-specific effects. These investigations would provide a more complete map of linagliptin's journey through the body.

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing 3-De(amine)-3-hydroxy linagliptin, (3S)-?

- Methodological Answer : Utilize factorial design to systematically optimize reaction parameters (e.g., temperature, catalyst concentration, reaction time). This approach allows simultaneous testing of multiple variables, reducing the number of experiments while identifying interactions between factors. For example, a 2³ factorial design can evaluate three factors at two levels each, generating regression models to predict optimal conditions . Orthogonal design is also effective for multi-factor optimization, particularly when resource constraints require balanced experimental arrays .

Q. How should researchers address solubility challenges during characterization of 3-De(amine)-3-hydroxy linagliptin, (3S)-?

- Methodological Answer : Employ co-solvent systems or pH adjustment to enhance solubility. Pre-formulation studies using polarity gradients (e.g., water-ethanol or DMSO-water mixtures) can identify stable solvent conditions. Analytical techniques like HPLC with UV-Vis detection or NMR spectroscopy in deuterated solvents (e.g., DMSO-d6) are recommended for characterizing solubility-dependent properties .

Q. What safety protocols are critical when handling 3-De(amine)-3-hydroxy linagliptin, (3S)-?

- Methodological Answer : Follow GHS hazard guidelines for similar amines and hydroxy derivatives, including:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of particulates or vapors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational modeling accelerate reaction pathway discovery for 3-De(amine)-3-hydroxy linagliptin, (3S)-?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental data to map reaction mechanisms. Tools like Gaussian or ORCA can simulate transition states and intermediates, while machine learning algorithms (e.g., random forest regression) analyze high-throughput screening data to prioritize synthetic routes. This hybrid approach reduces trial-and-error experimentation by 40–60% .

Q. What statistical methods resolve contradictions in stability data for 3-De(amine)-3-hydroxy linagliptin, (3S)-?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle confounding variables (e.g., humidity, light exposure). For time-dependent degradation studies, use accelerated stability testing with Arrhenius modeling to predict shelf-life under varying conditions. Discrepancies in pH-dependent stability can be resolved through Henderson-Hasselbalch equation-driven kinetic modeling .

Q. How do multi-factor optimization frameworks improve yield and purity in scaled-up synthesis?

- Methodological Answer : Combine response surface methodology (RSM) with desirability functions to balance competing objectives (e.g., yield vs. purity). For example, a central composite design (CCD) can model non-linear relationships between factors like reagent stoichiometry and mixing speed. Post-hoc ANOVA validates the significance of each parameter, enabling robust process control .

Data Contradiction and Validation

Q. Why do spectroscopic data (NMR, IR) sometimes conflict with theoretical predictions for 3-De(amine)-3-hydroxy linagliptin, (3S)-?

- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or proton exchange dynamics. Validate computational models using explicit solvent simulations (e.g., COSMO-RS) and compare experimental spectra under standardized conditions (e.g., 25°C, dry DMSO). Dynamic NMR experiments can resolve tautomeric equilibria or rotational barriers .

Methodological Tools and Resources

-

Table 1 : Key Software for Reaction Design and Data Analysis

Tool Application Reference Gaussian Quantum chemical modeling JMP Factorial design and ANOVA MestReNova NMR/IR spectral analysis COMSOL Multi-physics process simulation -

Table 2 : Hazard Mitigation Strategies

Risk Mitigation Reference Skin irritation Nitrile gloves, 0.1 M HCl rinse Oxidative degradation Argon atmosphere, -20°C storage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.